molecular formula C10H10ClN3 B11896460 (5-(2-Chlorophenyl)-1H-imidazol-2-yl)methanamine

(5-(2-Chlorophenyl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11896460
M. Wt: 207.66 g/mol
InChI Key: DHJJMZVCJYEDIW-UHFFFAOYSA-N
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Description

(5-(2-Chlorophenyl)-1H-imidazol-2-yl)methanamine: is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Chlorophenyl)-1H-imidazol-2-yl)methanamine typically involves the condensation of 2-chlorobenzaldehyde with glycine, followed by cyclization and subsequent reduction. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final reduction step can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for the efficient and controlled production of the compound, minimizing the formation of by-products and ensuring high yields. The use of automated reactors and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: (5-(2-Chlorophenyl)-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: In organic chemistry, (5-(2-Chlorophenyl)-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers have explored its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry: The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of (5-(2-Chlorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (2-Chlorophenyl)methanamine hydrochloride
  • (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone
  • Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-

Comparison: Compared to similar compounds, (5-(2-Chlorophenyl)-1H-imidazol-2-yl)methanamine exhibits unique chemical and biological properties due to the presence of the imidazole ring and the chlorophenyl group. These structural features contribute to its distinct reactivity and potential applications in various fields. For example, the imidazole ring enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

[5-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C10H10ClN3/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14)

InChI Key

DHJJMZVCJYEDIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N2)CN)Cl

Origin of Product

United States

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